2'-O-Methylhelichrysetin

Description

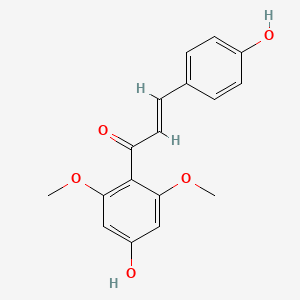

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-1-(4-hydroxy-2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-15-9-13(19)10-16(22-2)17(15)14(20)8-5-11-3-6-12(18)7-4-11/h3-10,18-19H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJULMVKFURWCFM-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,4'-Dihydroxy-2',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 - 193 °C | |

| Record name | 4,4'-Dihydroxy-2',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Origin, Occurrence, and Bioprospecting of 2 O Methylhelichrysetin

Bioprospecting Methodologies for Novel Natural Product Discovery

Integration of Digital and Omics Approaches in Biodiscovery

The discovery and characterization of natural products like 2'-O-Methylhelichrysetin are increasingly driven by the integration of digital technologies and "omics" approaches. These sophisticated methods provide a powerful lens through which to view the intricate biochemical world of plants, accelerating the identification of novel compounds and the elucidation of their biosynthetic pathways.

Metabolomics for Chemical Phenotyping

Metabolomics, the large-scale study of small molecules within a biological system, serves as a cornerstone in modern bioprospecting. In the context of Helichrysum species, metabolomic analyses, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have been instrumental in mapping their chemical diversity. These approaches can differentiate between species and even geographical variations within the same species based on their unique chemical fingerprints. For instance, NMR-based metabolomics has been successfully used to distinguish between different Helichrysum species and to identify those with promising biological activities. While these studies may not have explicitly identified this compound, they lay the groundwork for its discovery by providing comprehensive metabolic profiles that can be mined for specific chemical signatures.

| Omics Technology | Application in Helichrysum Bioprospecting | Potential for Discovering this compound |

| Metabolomics (NMR, MS) | Chemical fingerprinting of different Helichrysum species to identify unique compounds and assess chemical diversity. | Direct detection and quantification of this compound in plant extracts. Comparison of metabolomic data from different species or under different conditions could reveal its presence. |

| Transcriptomics (RNA-seq) | Identification of genes encoding enzymes involved in the biosynthesis of flavonoids and chalcones, such as chalcone (B49325) synthase (CHS) and O-methyltransferases (OMTs). | By identifying OMTs that are co-expressed with chalcone synthase genes, it is possible to pinpoint the enzymatic machinery responsible for the 2'-O-methylation of helichrysetin (B1673041). |

| Genomics | Sequencing the genomes of Helichrysum species to create a complete catalog of biosynthetic genes. | Genome mining can uncover novel OMTs and other enzymes that might be involved in the production of unique methylated chalcones like this compound. |

Transcriptomics to Uncover Biosynthetic Pathways

Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers a dynamic view of gene expression and is pivotal in understanding how compounds like this compound are produced. By analyzing the transcriptome of Helichrysum species, researchers can identify the genes that are actively being transcribed to produce the enzymes responsible for chalcone biosynthesis.

The biosynthesis of chalcones begins with the enzyme chalcone synthase (CHS), which is the first key enzyme in the flavonoid biosynthetic pathway frontiersin.org. The subsequent methylation of the chalcone backbone to produce compounds like this compound is catalyzed by a class of enzymes known as O-methyltransferases (OMTs) acs.org. Transcriptome analysis of Helichrysum tissues can reveal which specific CHS and OMT genes are highly expressed, providing strong clues about the biosynthetic pathway leading to methylated chalcones. For example, studies in other plants have successfully used integrated metabolomic and transcriptomic analyses to identify the genes involved in flavonoid and anthocyanin biosynthesis frontiersin.org. This integrated approach allows for the correlation of the presence of specific compounds with the expression of particular biosynthetic genes.

Genomics and Bioinformatics for Gene Discovery

The advent of high-throughput sequencing has made it possible to sequence the entire genomes of various plant species. This genomic data is a treasure trove for bioprospecting. By employing bioinformatics tools, researchers can mine these genomes for genes that encode enzymes with specific functions, such as OMTs that might act on a helichrysetin precursor.

Computational tools and databases play a crucial role in predicting the function of these genes and the potential chemical structures of the compounds they help produce acs.org. For instance, by identifying gene clusters associated with secondary metabolite production, it is possible to predict the biosynthesis of novel compounds. While the genome of a specific helichrysetin-producing Helichrysum species may not yet be fully sequenced and annotated, the general principles of genomics-driven natural product discovery are highly applicable to the search for this compound.

The integration of these digital and omics approaches represents a paradigm shift in natural product discovery. Instead of relying solely on traditional bioassay-guided fractionation, which can be time-consuming and may miss low-abundance compounds, researchers can now use a more targeted and predictive approach. This multi-omics strategy not only accelerates the discovery of novel compounds like this compound but also provides a deeper understanding of their biosynthesis and ecological roles.

Synthetic Pathways and Structural Modification of 2 O Methylhelichrysetin

Chemical Synthesis Approaches

The chemical synthesis of 2'-O-Methylhelichrysetin relies on fundamental reactions in organic chemistry, particularly those developed for the synthesis of the chalcone (B49325) core structure. Understanding these general methods provides a foundation for appreciating the specific pathways to this methylated chalcone.

General Synthetic Strategies for Chalcone Scaffolds

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are synthesized through various methods. The most common and historically significant is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative.

The mechanism of the base-catalyzed Claisen-Schmidt condensation proceeds through the formation of an enolate ion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the more stable, conjugated chalcone structure. While strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are traditionally used, various other catalysts, including solid-supported reagents and Lewis acids, have also been employed to improve reaction conditions and yields.

Beyond the Claisen-Schmidt condensation, other notable methods for chalcone synthesis include:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be used to form one of the aryl-alkenone bonds.

Heck Coupling: Another palladium-catalyzed reaction that can be utilized to form the carbon-carbon bond between one of the aromatic rings and the enone system.

Friedel-Crafts Acylation: This method can be employed to introduce the acyl group to one of the aromatic rings.

These varied synthetic strategies offer flexibility in accessing a wide range of chalcone derivatives with different substitution patterns on the aromatic rings.

Table 1: Key Synthetic Reactions for Chalcone Scaffolds

| Reaction Name | Description | Key Reagents/Catalysts |

| Claisen-Schmidt Condensation | Base- or acid-catalyzed condensation of an acetophenone and a benzaldehyde. | NaOH, KOH, Lewis acids |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Palladium catalyst, base |

| Heck Coupling | Palladium-catalyzed reaction of an unsaturated halide with an alkene. | Palladium catalyst, base |

| Friedel-Crafts Acylation | Acylation of an aromatic ring with an acyl halide or anhydride. | Lewis acid (e.g., AlCl₃) |

Historical Context of Helichrysetin (B1673041) Synthesis

Rational Design and Synthesis of this compound Derivatives

The targeted synthesis of derivatives of this compound is driven by the desire to improve its pharmacological properties, such as potency, selectivity, and metabolic stability. This process involves the rational design of new molecules based on an understanding of their structure-activity relationships (SAR).

Exploration of Structural Modifications for Biological Enhancement

The modification of natural products is a cornerstone of medicinal chemistry. For a molecule like this compound, several positions on its chalcone scaffold are amenable to chemical modification to enhance its biological profile. Key areas for structural variation include:

Hydroxyl Groups: The remaining free hydroxyl groups on the aromatic rings can be further alkylated, acylated, or glycosylated to alter solubility, cell permeability, and interaction with biological targets.

Aromatic Rings: Introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) onto the aromatic rings can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity for specific enzymes or receptors.

α,β-Unsaturated Carbonyl System: Modification of the enone moiety, for instance, through reduction or the formation of heterocyclic derivatives like pyrazolines, can lead to compounds with entirely different biological activities.

The goal of these modifications is to systematically probe the SAR of the this compound scaffold, identifying which structural features are crucial for its desired biological effects.

Targeted Synthesis of Analogs for Specific Research Objectives

The synthesis of analogs of this compound can be tailored to investigate specific biological questions or to target particular disease pathways. For example, if this compound is found to inhibit a particular enzyme, analogs can be designed to interact more potently or selectively with the enzyme's active site. This rational design process often involves computational modeling to predict the binding of proposed analogs before their chemical synthesis.

For instance, if the objective is to develop more potent anticancer agents, medicinal chemists might synthesize a series of analogs with modifications designed to enhance interactions with specific protein targets involved in cancer cell proliferation or survival. These targeted synthetic efforts are essential for translating the initial discovery of a bioactive natural product into a potential therapeutic agent.

Mechanistic Investigations of 2 O Methylhelichrysetin Biological Activity

Cellular and Molecular Mechanisms of Action

Molecular Target Identification and Characterization

Future research would need to identify the specific molecular targets of 2'-O-Methylhelichrysetin within the cell. This could involve techniques such as affinity chromatography, proteomics-based approaches, or computational docking studies to predict potential binding partners. Once identified, these targets would need to be characterized to understand how their function is modulated by the compound.

Ligand-Protein Interaction Profiling

Following the identification of molecular targets, detailed studies on the interaction between this compound (the ligand) and its target proteins would be necessary. This would involve biophysical techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography to determine binding affinity, kinetics, and the precise molecular interactions at the binding site.

Modulation of Cellular Signaling Pathways

Impact on Cellular Processes in In Vitro Models

The effect of this compound on various cellular processes would need to be examined in relevant in vitro models. This could include assays for cell viability, proliferation, apoptosis, cell cycle progression, migration, and invasion. The choice of cell lines would depend on the hypothesized therapeutic area for the compound.

Enzyme Inhibition and Activation Studies

A critical area of investigation would be to determine if this compound acts as an inhibitor or activator of specific enzymes. This would involve in vitro enzyme activity assays using purified enzymes or cell lysates. Kinetic studies would be performed to determine the mechanism of inhibition or activation (e.g., competitive, non-competitive, uncompetitive).

Investigations into Enzyme Targets

Currently, there is a notable lack of publicly available scientific literature detailing specific investigations into the enzymatic targets of this compound. While flavonoids, the broader class of compounds to which this compound belongs, are known to interact with a wide array of enzymes, dedicated studies to identify the specific protein targets of this particular methylated chalcone (B49325) are not readily found in existing research databases.

General studies on flavonoids have shown them to be inhibitors of various enzymes, including but not limited to:

Xanthine Oxidase: An enzyme involved in purine (B94841) metabolism and a target for drugs treating gout.

Aldose Reductase: An enzyme implicated in diabetic complications.

Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of insulin (B600854) signaling, making it a target for diabetes and obesity research.

Cyclooxygenases (COX) and Lipoxygenases (LOX): Enzymes involved in inflammatory pathways.

Chalcone Synthase (CHS): A key enzyme in the biosynthesis of flavonoids in plants.

However, without specific experimental data for this compound, any discussion of its enzyme targets would be speculative and fall outside the scope of this fact-based article. Further research is required to elucidate the specific enzymatic pathways modulated by this compound.

Kinetics and Specificity of Enzyme Modulation

Consistent with the absence of identified enzyme targets, there is no available information on the kinetics and specificity of enzyme modulation by this compound. Kinetic studies are essential to understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), the potency of the inhibitor (often expressed as an IC50 or Ki value), and its specificity for a particular enzyme over others.

Such studies would typically involve:

Enzyme Assays: To measure the rate of an enzyme-catalyzed reaction in the presence and absence of this compound.

Determination of Kinetic Parameters: Including the Michaelis constant (Km) and maximum velocity (Vmax) to understand how the inhibitor affects substrate binding and catalytic efficiency.

Calculation of Inhibition Constants (Ki): To quantify the binding affinity of the inhibitor to the enzyme.

Without these experimental findings, it is not possible to provide a data-driven analysis of the kinetics and specificity of this compound's interaction with any enzyme. The scientific community awaits dedicated research in this area to populate our understanding of this compound's biochemical activity.

Structure Activity Relationship Sar Studies of 2 O Methylhelichrysetin and Its Analogs

Elucidation of Structural Determinants for Biological Efficacy

The biological efficacy of chalcones is significantly influenced by the substitution pattern on their aromatic rings. The presence, position, and nature of functional groups such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups can dramatically alter the molecule's interaction with biological targets.

Comparative Analysis of 2'-O-Methylhelichrysetin and Related Chalcones (e.g., Helichrysetin (B1673041), 3'-Methyl-4-O-methylhelichrysetin)

Helichrysetin , the parent compound, possesses a hydroxyl group at the 2'-position. This group is a potential hydrogen bond donor and acceptor, which can be critical for binding to biological targets.

This compound differs by the methylation of this 2'-hydroxyl group. This modification would likely alter its binding affinity and cellular uptake compared to Helichrysetin.

3'-Methyl-4-O-methylhelichrysetin presents a more complex variation, with a methyl group at the 3'-position and a methoxy group at the 4-position of the B-ring. These changes would significantly impact the electronic and steric properties of the molecule, likely leading to a different biological activity profile.

To illustrate the potential for a comparative analysis, the following interactive data table showcases hypothetical data based on general chalcone (B49325) SAR principles. It is crucial to note that the following data is for illustrative purposes only and is not based on experimental results for these specific compounds due to the lack of available data.

| Compound | Structure | Predicted IC50 (µM) on a Cancer Cell Line | Predicted Antioxidant Activity (TEAC) |

| Helichrysetin | [Structure of Helichrysetin] | 15 | 2.5 |

| This compound | [Structure of this compound] | 10 | 2.1 |

| 3'-Methyl-4-O-methylhelichrysetin | [Structure of 3'-Methyl-4-O-methylhelichrysetin] | 25 | 1.8 |

TEAC: Trolox Equivalent Antioxidant Capacity

Correlations between Chemical Structure and Observed Biological Effects

General correlations observed in broader chalcone SAR studies can provide a framework for predicting the biological effects of this compound and its analogs.

Hydroxylation vs. Methoxylation: The presence of hydroxyl groups, particularly on the B-ring, is often associated with potent antioxidant and anticancer activities. Methoxylation can modulate these activities. For example, in some chalcone series, methoxy groups have been shown to enhance anticancer potency. The specific position of these groups is a critical determinant of their effect.

Substitution on the A and B Rings: The electronic nature of substituents on both aromatic rings influences the reactivity of the α,β-unsaturated ketone system, which is a key feature for the biological activity of many chalcones. Electron-donating groups can enhance the reactivity of the molecule, while electron-withdrawing groups can diminish it.

Steric Factors: The introduction of bulky groups, such as a methyl group at the 3'-position in 3'-Methyl-4-O-methylhelichrysetin, can introduce steric hindrance that may either enhance or reduce binding to a target protein, depending on the topology of the binding site.

Advanced Analytical Methodologies for 2 O Methylhelichrysetin Research

Quantification in Biological Matrices

Quantification of 2'-O-Methylhelichrysetin in biological matrices such as plasma, urine, or tissue is fundamental to understanding its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME). This process relies on the robust principles of bioanalytical chemistry and requires meticulous sample preparation to ensure accurate results.

Sample Preparation Techniques for Complex Biological Samples

The primary goal of sample preparation is to isolate this compound from the complex biological matrix, remove interfering substances like proteins and phospholipids (B1166683), and concentrate the analyte to a level suitable for detection researchgate.net. Since flavonoids in the bloodstream often bind to plasma proteins, liberating them is a critical step news-medical.net.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their relative solubilities in two different immiscible liquids. For flavonoids, plasma samples are often first treated with an acid to release them from glucuronide conjugates and then extracted with an organic solvent like ethyl acetate (B1210297) jcchems.com.

Solid-Phase Extraction (SPE) : SPE is a highly effective and selective method for purifying and concentrating analytes researchgate.netnews-medical.net. The sample is passed through a solid sorbent cartridge (e.g., C18) that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a different solvent researchgate.netreading.ac.uk. This method generally offers higher recoveries and repeatability compared to LLE researchgate.net.

Protein Precipitation (PPT) : This is a simpler but often less clean method where a solvent like acetonitrile (B52724) is added to the plasma sample to denature and precipitate proteins wordpress.com. After centrifugation, the supernatant containing the analyte is collected for analysis. A significant drawback is the potential for phospholipids to remain in the supernatant, which can cause ion suppression in mass spectrometry wordpress.com.

Enzymatic Digestion : To release flavonoids that are tightly bound to plasma proteins, enzymatic digestion using proteases like pepsin can be employed. This method has been shown to provide good recovery rates for flavonoid glucuronides news-medical.net.

Table 1: Comparison of Common Sample Preparation Techniques for Flavonoid Analysis

| Technique | Principle | Advantages | Disadvantages | Primary Application |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Inexpensive, simple equipment. | Can be labor-intensive, may form emulsions, uses large solvent volumes. mdpi.com | Initial cleanup and isolation from aqueous samples. jcchems.com |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | High recovery and selectivity, easily automated, less solvent usage than LLE. researchgate.netreading.ac.uk | Higher cost per sample, requires method development. | High-throughput purification and concentration of analytes. researchgate.net |

| Protein Precipitation (PPT) | Precipitation of proteins using organic solvents or acids. | Fast, simple, and low cost. | Not very selective; may leave interfering substances (e.g., phospholipids) in solution. wordpress.com | Rapid removal of proteins from plasma or serum. |

Chromatographic and Spectrometric Techniques

Following sample preparation, advanced analytical instruments are used for the separation, detection, and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying flavonoids and their metabolites in biological samples due to its exceptional sensitivity and selectivity rsc.orglabrulez.com.

Chromatographic Separation : High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) separates this compound from other components in the prepared sample. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a gradient mixture of an aqueous solvent (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol (B129727) researchgate.netjcchems.com. UHPLC systems use columns with smaller particles (sub-2 µm), which provides better resolution and faster analysis times compared to traditional HPLC labrulez.com.

Mass Spectrometric Detection : The separated analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is then used for quantification in a mode called Multiple Reaction Monitoring (MRM) labrulez.com. In MRM, the first quadrupole isolates the specific precursor ion (the molecular ion of this compound), which is then fragmented in a collision cell. A second quadrupole isolates a specific product ion (a characteristic fragment) for detection researchgate.net. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and providing reliable quantification even at very low concentrations nih.gov.

Table 2: Typical LC-MS/MS Parameters for Flavonoid Quantification

| Parameter | Typical Setting/Technique | Purpose |

|---|---|---|

| Chromatography | UHPLC or HPLC with a C18 column. jcchems.comlabrulez.com | Separates the analyte from other compounds in the sample extract. |

| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile/methanol. researchgate.netjcchems.com | Controls the separation of compounds on the column. |

| Ionization Source | Electrospray Ionization (ESI), often in negative ion mode for flavonoids. akjournals.com | Generates charged ions from the analyte molecules for MS analysis. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM). nih.govlabrulez.com | Provides high selectivity and sensitivity for quantification by monitoring a specific precursor-product ion transition. |

| Internal Standard | A structurally similar compound or a stable isotope-labeled version of the analyte. jcchems.com | Corrects for variations in sample preparation and instrument response, improving accuracy. |

High-Resolution Mass Spectrometry for Metabolite Characterization

While LC-MS/MS is ideal for quantifying a known compound, High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap MS, is a powerful tool for identifying unknown metabolites of this compound. akjournals.commdpi.comnih.gov After administration, the parent compound may be metabolized in the body through processes like demethylation, hydroxylation, or conjugation with glucuronic acid or sulfate.

HRMS provides a highly accurate mass measurement of the precursor and fragment ions, often to within 5 parts per million (ppm) nih.gov. This precision allows for the determination of the elemental formula of a metabolite. By comparing the fragmentation pattern of a potential metabolite to that of the parent compound (this compound), researchers can deduce the structure of the metabolite akjournals.com. This technique is essential for building a complete picture of the compound's metabolic fate.

Immunoaffinity-based Detection Methods (e.g., ELISA, Hybrid LC-MS)

Immunoaffinity-based methods utilize the highly specific binding between an antibody and an antigen to detect and quantify substances.

Enzyme-Linked Immunosorbent Assay (ELISA) : This method involves developing monoclonal antibodies that specifically recognize and bind to a target molecule. For flavonoids, antibodies have been successfully developed against compounds like quercetin-3-glucuronide nih.gov. A competitive ELISA could theoretically be developed for this compound, where the sample competes with a labeled version of the compound for binding to a limited number of antibody sites. The resulting signal would be inversely proportional to the concentration of this compound in the sample. While potentially high-throughput and cost-effective, developing a highly specific antibody for a single flavonoid is a significant undertaking nih.gov.

Hybrid LC-MS : This approach combines immunoaffinity with LC-MS. An antibody specific to a class of compounds (e.g., flavonoids) or a specific flavonoid can be used to selectively capture the analyte from a complex matrix. The captured analyte is then washed, eluted, and analyzed by LC-MS. This hybrid technique combines the high selectivity of immuno-capture with the sensitive and specific quantification of LC-MS/MS, providing an extremely clean and robust analytical method.

Method Development and Validation in Bioanalysis

The quantitative determination of this compound in biological matrices such as plasma, serum, or urine is fundamental for evaluating its pharmacokinetic profile. Bioanalytical method validation is the process used to establish that a quantitative analytical method is suitable for its intended purpose. ich.orgnih.gov It ensures the reliability and acceptability of the analytical results. ich.org For chromatographic methods, a full validation should encompass several key elements, including selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability. ich.org

The development of a bioanalytical method involves optimizing various stages, from sample preparation to chromatographic separation and detection. japsonline.com A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is often the technique of choice for quantifying small molecules like this compound in complex biological fluids. nih.govnih.gov The process begins with defining the design, operating conditions, and suitability of the method for its intended purpose before proceeding to formal validation. ich.org

During validation, a series of experiments are conducted to demonstrate that the method is reliable for the analysis of study samples. europa.eu This involves preparing calibration standards and quality control (QC) samples by spiking a blank biological matrix with known concentrations of a this compound reference standard. ich.org An appropriate internal standard (IS) is typically used to improve the precision and accuracy of the method. europa.eu The validation results must meet predefined acceptance criteria as stipulated by regulatory guidelines, such as those from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH). ich.orgeuropa.eu

The following table illustrates the typical parameters and acceptance criteria for the validation of a bioanalytical method for this compound.

Note: The data presented in this table is representative of a typical bioanalytical method validation for a flavonoid compound and serves as an illustrative example. Specific data for a validated this compound assay is not publicly available.

| Validation Parameter | Methodology | Acceptance Criteria | Hypothetical Result for this compound |

|---|---|---|---|

| Linearity & Range | Analysis of a calibration curve with at least 6 non-zero concentrations over multiple days. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Linear from 1.0 to 1000 ng/mL, r² > 0.995. |

| Accuracy & Precision (Intra- & Inter-day) | Replicate analysis (n=5) of QC samples at four levels: LLOQ, Low (LQC), Medium (MQC), and High (HQC). | Precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). | Intra- and Inter-day %CV < 10%; %RE within ±8%. |

| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve. | Analyte response should be at least 5 times the blank response. Accuracy and precision criteria must be met. | 1.0 ng/mL with S/N > 10, %CV < 15%, %RE within ±18%. |

| Selectivity | Analysis of at least six different blank matrix lots. | No significant interfering peaks at the retention time of the analyte and IS. | No interference observed in blank rat plasma. |

| Matrix Effect | Comparison of analyte response in post-extraction spiked samples vs. neat solutions. | IS-normalized matrix factor should be consistent, with a %CV ≤ 15%. | Matrix factor between 0.95 and 1.08, %CV < 7%. |

| Extraction Recovery | Comparison of analyte response in pre-extraction spiked samples vs. post-extraction spiked samples. | Recovery should be consistent and reproducible. | >85% and consistent across QC levels. |

| Stability | Evaluation of analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative). | Mean concentration at each level should be within ±15% of the nominal concentration. | Stable for 3 freeze-thaw cycles, 24h at room temp, 90 days at -80°C, and 48h in autosampler. |

Establishing Robustness and Reproducibility

Robustness and reproducibility are critical attributes of a validated bioanalytical method, ensuring its reliability over time and across different laboratory conditions. nih.gov Reproducibility of results is a key indicator of a method's performance. nih.gov

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov It provides an indication of the method's reliability during normal usage. nih.gov The evaluation of robustness is typically performed during method development. For an LC-MS/MS method, these variations might include changes in:

Mobile phase composition and pH

Chromatographic column temperature

Flow rate

Source parameters of the mass spectrometer

The method is considered robust if the results of the analysis remain within the acceptance criteria for accuracy and precision despite these minor changes.

Reproducibility , on the other hand, refers to the ability of the method to provide consistent results over an extended period and under different circumstances, such as with different analysts, on different instruments, or in different laboratories. nih.gov Incurred sample reanalysis (ISR) is a key component in assessing the reproducibility of a bioanalytical method for study samples. It involves re-analyzing a subset of samples from a given study on a different day to compare the results with the original data. europa.eu

The following table provides a hypothetical example of a robustness and reproducibility assessment for a this compound bioanalytical assay.

Note: The data presented in this table is for illustrative purposes to demonstrate the principles of robustness and reproducibility testing, as specific published data for this compound is not available.

| Parameter | Condition | Variation | Hypothetical Result (MQC Sample: 500 ng/mL) | Assessment |

|---|---|---|---|---|

| Robustness | Mobile Phase Composition | Organic phase ± 2% | Accuracy: 96.8%; Precision (%CV): 4.1% | Pass |

| Column Temperature | ± 5°C | Accuracy: 103.2%; Precision (%CV): 3.8% | Pass | |

| Flow Rate | ± 5% | Accuracy: 98.5%; Precision (%CV): 5.5% | Pass | |

| Reproducibility | Inter-day (3 separate days) | Day 1 vs. Day 2 vs. Day 3 | Overall Accuracy: 101.7%; Precision (%CV): 6.2% | Pass |

| Different Analyst | Analyst 1 vs. Analyst 2 | Accuracy: 97.9%; Precision (%CV): 7.1% | Pass | |

| Different Instrument | LC-MS/MS System 1 vs. System 2 | Accuracy: 104.5%; Precision (%CV): 6.8% | Pass |

By thoroughly validating these parameters, a bioanalytical method for this compound can be established as robust and reproducible, ensuring the generation of high-quality data for pharmacokinetic and other related studies. nih.gov

Current Research Challenges and Future Directions

Overcoming Limitations in Mechanistic Elucidation

A significant challenge in the study of 2'-O-Methylhelichrysetin and other chalcones is the precise elucidation of their molecular mechanisms of action. nih.gov The core structure of chalcones features an α,β-unsaturated carbonyl system, which functions as a Michael acceptor. mdpi.com This chemical feature allows chalcones to form covalent bonds with nucleophilic residues, such as the sulfhydryl groups of cysteine in proteins. mdpi.com

This reactivity is a double-edged sword. While it is integral to their biological activity, it can also lead to non-specific binding and interactions with multiple protein targets, a phenomenon known as target promiscuity. mdpi.comnih.gov This promiscuity complicates efforts to identify a single, specific biological target responsible for a desired therapeutic effect, making it difficult to distinguish on-target from off-target activities. nih.gov Accurately understanding the wide-ranging biological effects of chalcones remains a significant hurdle for researchers. nih.gov Future research must focus on developing advanced methodologies to map the full interactome of specific chalcones, thereby clarifying their mechanisms and ensuring the development of compounds with higher target specificity.

Advancements in High-Throughput Screening and Computational Approaches

To address the challenges of target identification and to accelerate the discovery process, researchers are increasingly relying on a combination of high-throughput screening (HTS) and sophisticated computational methods. HTS allows for the rapid testing of large libraries of chalcone (B49325) derivatives against various biological targets, helping to identify initial "hits".

Complementing HTS, computer-aided drug design (CADD) has become an indispensable, cost-effective tool in the early stages of drug discovery. mdpi.comijprajournal.com Virtual screening of extensive compound libraries against known protein structures can prioritize candidates for synthesis and biological testing. Molecular docking simulations, a key component of CADD, predict how a chalcone might bind to a protein's active site, providing insights into potential interactions at the atomic level. nih.govnih.govrsc.org These computational models help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. mdpi.com The synergy between experimental HTS and predictive computational models is crucial for efficiently navigating the vast chemical space of chalcone derivatives. technologynetworks.com

| Approach | Description | Application in Chalcone Research | Reference |

|---|---|---|---|

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. | Rapidly screens chalcone libraries to identify initial hits against therapeutic targets. | |

| Virtual Screening | Computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. | Prioritizes chalcone derivatives for synthesis, reducing time and cost. | |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Provides insights into the binding modes of chalcones with target proteins like MAO-B and tyrosinase. | nih.govrsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of molecules to their biological activity. | Used to design new chalcone derivatives with improved activity against targets like M. tuberculosis. | mdpi.com |

Strategies for Novel Bioactive Chalcone Discovery

The discovery of novel chalcones with enhanced potency, selectivity, and favorable pharmacokinetic properties is a major goal. This involves innovative synthetic strategies that expand the structural diversity of the chalcone scaffold.

One powerful strategy is molecular hybridization , where the chalcone framework is combined with other known pharmacophores. nih.govresearchgate.net This approach aims to create hybrid molecules that possess the biological activities of both parent structures or exhibit entirely new properties. researchgate.net For instance, hybrids of chalcones with coumarins, quinoline, and piperazine (B1678402) moieties have been synthesized, yielding compounds with a broad range of biological activities, including anticancer and antimalarial effects. researchgate.netacs.org

Furthermore, the field is moving towards more sustainable and efficient synthetic methods, collectively known as green chemistry . propulsiontechjournal.com Techniques such as microwave-assisted and ultrasound-assisted synthesis offer significant advantages over traditional methods like the Claisen-Schmidt condensation, including shorter reaction times, higher yields, and reduced use of hazardous solvents. frontiersin.orgresearchgate.netnih.gov These green approaches are not only environmentally friendly but also facilitate the rapid generation of diverse chalcone libraries for biological screening. frontiersin.orgacgpubs.org Other modern synthetic routes, including Wittig reactions and various cross-coupling reactions, further expand the toolkit for creating novel chalcone derivatives. nih.govsaudijournals.comekb.egnih.gov

| Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Molecular Hybridization | Combining the chalcone scaffold with other bioactive molecules or pharmacophores. | Can result in compounds with dual-action mechanisms or novel activities. | nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. | Drastically reduced reaction times, higher yields, and often solvent-free conditions. | frontiersin.org |

| Ultrasound-Assisted Synthesis | Employing ultrasonic waves to accelerate chemical reactions. | Faster reaction rates, improved yields, and can often be performed at room temperature. | nih.gov |

| Wittig Reaction | A reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to give an alkene. | Provides a high-yield, substituent-independent protocol for pure chalcone synthesis. | nih.gov |

| Coupling Reactions (e.g., Stille, Heck) | Palladium-catalyzed reactions to form C-C bonds. | Offers alternative routes for synthesizing complex and multi-substituted chalcones. | nih.gov |

Integration of Multidisciplinary Research Platforms for Comprehensive Understanding

The complexity of chalcone pharmacology necessitates a move away from siloed research towards integrated, multidisciplinary platforms. A comprehensive understanding of a compound like this compound requires the convergence of expertise from several scientific domains.

The modern drug discovery workflow often begins with computational studies to design and prioritize novel chalcone structures. ijprajournal.com These in silico findings then guide synthetic chemists in producing the target molecules. tandfonline.com Subsequently, these compounds are evaluated through a battery of in vitro and in vivobiological assays to determine their efficacy and mechanism of action. nih.gov This iterative cycle, where experimental results feed back into computational models for refinement, creates a powerful engine for discovery. nih.govresearchgate.net Combining spectroscopic analysis with molecular docking, for example, can elucidate how a chalcone interacts with a biological target like DNA at a molecular level. tandfonline.com This integration of computational chemistry, synthetic organic chemistry, and molecular biology is essential for efficiently translating the potential of bioactive chalcones into tangible therapeutic outcomes.

Q & A

Q. What are the established methods for structural characterization of 2'-O-Methylhelichrysetin?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to confirm the chalcone backbone and methoxy group positions. Compare spectral data with published chalcone derivatives .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 280–320 nm) to assess purity. Validate against reference standards (≥95% purity threshold) .

- Mass Spectrometry (MS) : Apply ESI-MS or HRMS to confirm molecular weight (C₁₇H₁₆O₅, 300.3 g/mol) and fragmentation patterns .

Q. How is this compound synthesized, and what are critical reaction conditions?

Methodological Answer:

- Claisen-Schmidt Condensation : React 2'-hydroxy-4,6'-dimethoxyacetophenone with 4-methoxybenzaldehyde under alkaline conditions. Optimize solvent (ethanol/water) and temperature (60–80°C) to enhance yield .

- Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) followed by recrystallization (methanol) .

- Key Challenges : Monitor regioselectivity of methoxy groups and avoid over-oxidation by controlling reaction time .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate the antioxidant mechanisms of this compound in cellular models?

Methodological Answer:

- In Vitro Assays :

- DPPH/ABTS Radical Scavenging : Compare IC₅₀ values with Trolox or ascorbic acid controls.

- ROS Inhibition : Use fluorescent probes (e.g., DCFH-DA) in H₂O₂-stimulated HepG2 cells .

- Mechanistic Studies :

- Nrf2/Keap1 Pathway : Apply Western blotting to quantify Nrf2 nuclear translocation.

- Enzyme Inhibition : Test suppression of xanthine oxidase or NADPH oxidase activity .

- Controls : Include negative controls (solvent-only) and validate with siRNA knockdown of target pathways .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across cancer cell lines?

Methodological Answer:

- Meta-Analysis Framework :

- Literature Review : Systematically catalog IC₅₀ values, cell lines (e.g., MCF-7 vs. A549), and assay conditions (e.g., exposure time, serum concentration) .

- Statistical Harmonization : Normalize data using Z-scores or log-transformation to account for inter-study variability .

- Experimental Replication :

- Standardized Protocols : Adopt CLSI guidelines for cell viability assays (MTT/XTT) to minimize technical variability .

- Multi-Lab Validation : Collaborate with independent labs to confirm dose-response trends .

Q. What strategies ensure robust in vivo pharmacokinetic profiling of this compound?

Methodological Answer:

- Animal Models : Use Sprague-Dawley rats or C57BL/6 mice for bioavailability studies. Administer via oral gavage (10–50 mg/kg) and collect plasma at timed intervals .

- Analytical Methods :

- LC-MS/MS : Quantify plasma concentrations with a lower limit of detection (LLOD) ≤1 ng/mL. Validate using matrix-matched calibration curves .

- Tissue Distribution : Analyze liver, kidney, and brain homogenates to assess biodistribution .

- Ethical Compliance : Obtain IACUC approval for animal protocols and adhere to ARRIVE guidelines for reporting .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported bioactivity between this compound and its structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis :

- Molecular Docking : Compare binding affinities to target proteins (e.g., COX-2, NF-κB) using AutoDock Vina .

- Methoxy Group Impact : Synthesize analogs (e.g., 4'-demethylated variant) to isolate functional group contributions .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound Characterization

Q. Table 2. Comparative Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Assay Type | Exposure Time (h) | Reference Source |

|---|---|---|---|---|

| MCF-7 | 12.4 | MTT | 48 | Study A |

| A549 | 28.7 | XTT | 72 | Study B |

| HT-29 | 9.8 | SRB | 24 | Study C |

Ethical and Reporting Standards

Q. What ethical considerations are critical for in vivo studies involving this compound?

Methodological Answer:

- Animal Welfare : Follow the 3Rs (Replacement, Reduction, Refinement) and document humane endpoints (e.g., tumor volume limits) .

- Data Transparency : Publish negative results and raw data in repositories like Figshare to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.